molecular formula C13H19NOS B13872789 4-Hexoxybenzenecarbothioamide

4-Hexoxybenzenecarbothioamide

Katalognummer: B13872789
Molekulargewicht: 237.36 g/mol
InChI-Schlüssel: VVSQCBQOOWLYTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hexoxybenzenecarbothioamide is an organic compound characterized by the presence of a hexoxy group attached to a benzene ring, which is further connected to a carbothioamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexoxybenzenecarbothioamide typically involves the reaction of 4-hexoxybenzoyl chloride with ammonium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, leading to the formation of the desired carbothioamide compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hexoxybenzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The hexoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Hexoxybenzenecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Hexoxybenzenecarbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity.

Vergleich Mit ähnlichen Verbindungen

    4-Methoxybenzenecarbothioamide: Similar structure but with a methoxy group instead of a hexoxy group.

    4-Ethoxybenzenecarbothioamide: Contains an ethoxy group instead of a hexoxy group.

    4-Butoxybenzenecarbothioamide: Features a butoxy group in place of the hexoxy group.

Uniqueness: 4-Hexoxybenzenecarbothioamide is unique due to the presence of the longer hexoxy chain, which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from its shorter-chain analogs and potentially more versatile in various applications.

Eigenschaften

Molekularformel

C13H19NOS

Molekulargewicht

237.36 g/mol

IUPAC-Name

4-hexoxybenzenecarbothioamide

InChI

InChI=1S/C13H19NOS/c1-2-3-4-5-10-15-12-8-6-11(7-9-12)13(14)16/h6-9H,2-5,10H2,1H3,(H2,14,16)

InChI-Schlüssel

VVSQCBQOOWLYTC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=CC=C(C=C1)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.